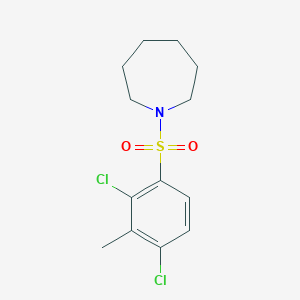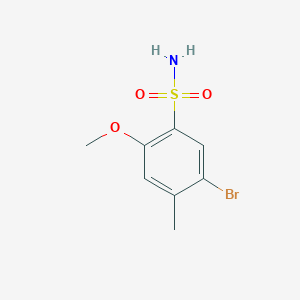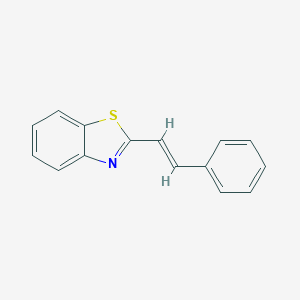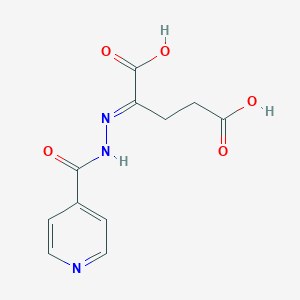
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane, also known as DCMBSA, is a chemical compound that has attracted significant attention in the field of scientific research. DCMBSA is a heterocyclic compound that contains a seven-membered ring with a nitrogen atom and a sulfonyl group attached to it. This compound has been synthesized using various methods and has been shown to have potential applications in scientific research.
作用机制
The mechanism of action of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been shown to be a reversible inhibitor of carbonic anhydrase and cholinesterase, which means that the inhibition can be reversed by removing the compound from the system.
Biochemical and Physiological Effects
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been shown to have biochemical and physiological effects on various systems in the body. It has been shown to affect the central nervous system by inhibiting cholinesterase activity, which can lead to increased levels of acetylcholine in the brain. 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has also been shown to affect the cardiovascular system by inhibiting carbonic anhydrase activity, which can lead to a decrease in blood pressure.
实验室实验的优点和局限性
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be synthesized using various methods. Another advantage is that it has potential applications in scientific research, particularly in the development of new drugs. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane. One direction is to study its potential applications in the treatment of diseases such as Alzheimer's disease and glaucoma. Another direction is to develop new drugs that can target carbonic anhydrase and cholinesterase using 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane as a tool. Finally, future research can focus on the synthesis of new derivatives of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane that can have improved properties for scientific research.
Conclusion
In conclusion, 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane is a heterocyclic compound that has potential applications in scientific research. It has been synthesized using various methods and has been shown to have potential applications in the treatment of diseases such as Alzheimer's disease and glaucoma. 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been used as a tool to study the mechanism of action of enzymes such as carbonic anhydrase and cholinesterase and to develop new drugs that can target them. Future research can focus on the development of new derivatives of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane and its potential applications in scientific research.
合成方法
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been synthesized using several methods, including the reaction between 2,4-dichloro-3-methylbenzenesulfonyl chloride and azepane in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a base to produce 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane. Other methods include the reaction between 2,4-dichloro-3-methylbenzenesulfonyl chloride and azepane in the presence of a catalyst or using a one-pot method.
科学研究应用
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been used in scientific research as a potential inhibitor of enzymes such as carbonic anhydrase and cholinesterase. It has also been shown to have potential applications in the treatment of diseases such as Alzheimer's disease and glaucoma. 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been used as a tool to study the mechanism of action of these enzymes and to develop new drugs that can target them.
属性
产品名称 |
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane |
|---|---|
分子式 |
C13H17Cl2NO2S |
分子量 |
322.2 g/mol |
IUPAC 名称 |
1-(2,4-dichloro-3-methylphenyl)sulfonylazepane |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-10-11(14)6-7-12(13(10)15)19(17,18)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3 |
InChI 键 |
HOQKIHPNJFXJIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCCCC2)Cl |
规范 SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCCCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)



![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)


![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)

